4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
This compound is a sulfonamide-linked benzamide derivative featuring a 3,4-dihydroquinoline moiety and a 4-methoxy-substituted benzothiazole ring. The sulfonyl group bridges the benzoic acid and dihydroquinoline, while the benzamide is anchored to the benzothiazole heterocycle. The 4-methoxy group on the benzothiazole may enhance solubility and modulate electronic properties, influencing binding interactions .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-20-9-4-10-21-22(20)25-24(32-21)26-23(28)17-11-13-18(14-12-17)33(29,30)27-15-5-7-16-6-2-3-8-19(16)27/h2-4,6,8-14H,5,7,15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSTVRKBKMSZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Starting materials include quinoline derivatives, sulfonyl chlorides, and benzothiazole compounds. A potential synthetic route could be:
Preparation of 3,4-dihydroquinoline from quinoline under hydrogenation conditions.
Sulfonation of 3,4-dihydroquinoline to yield the sulfonyl chloride intermediate.
Coupling the sulfonyl intermediate with 4-methoxybenzo[d]thiazole-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production could leverage continuous flow processes to streamline these steps, optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity. Catalytic hydrogenation and sulfonation under controlled environments are crucial to scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline and benzothiazole rings can undergo oxidation, forming quinolone and thiazole N-oxide derivatives.
Reduction: Reduction could target the sulfonyl group, potentially converting it to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution (EAS) reactions can modify the aromatic benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Bases for EAS: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Quinoline N-oxide derivatives
Sulfone/sulfoxide derivatives
Functionalized benzothiazole and benzamide derivatives
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress and neurodegeneration.
- Anti-inflammatory Activity : The compound has been observed to modulate inflammatory pathways.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against multiple cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant reduction in cell viability with an IC50 value of approximately 15 µM.
- A549 (Lung Cancer) : Showed potent effects with an IC50 value around 12 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | PI3K/Akt/mTOR inhibition |
| A549 | 12 | Apoptosis induction |
Research Findings
Studies have indicated that treatment with this compound can lead to:
- Decreased oxidative stress in neuronal cells.
- Increased viability and function of neurons under stress conditions.
In Vitro Studies
In an LPS-induced inflammation model, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM.
| Activity Type | Model | Effect Concentration (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | LPS Model | 10 | Cytokine suppression |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotection : In a model of neurodegeneration, administration of the compound resulted in significant protection against cell death induced by oxidative stress.
- Inflammation Modulation : The compound's ability to downregulate inflammatory cytokines suggests potential applications in treating chronic inflammatory conditions.
Mechanism of Action
Mechanism of Effect
The compound exhibits its effects by interacting with specific molecular targets. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.
Molecular Targets and Pathways
Kinases: Inhibition of kinases involved in cell signaling pathways.
Enzymes: Interaction with enzymes critical to metabolic pathways, potentially disrupting cancer cell metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methoxy group in the target compound likely improves solubility compared to chloro or nitro substituents, which increase lipophilicity but may reduce bioavailability . Ethylsulfonyl () vs. dihydroquinoline sulfonyl: The latter’s fused bicyclic structure may enhance target specificity through π-π interactions or hydrogen bonding .
Heterocyclic Variations: Benzothiazole (target compound) vs. thiazole (): Benzothiazole’s aromaticity and rigidity may improve binding affinity compared to simpler thiazoles . Dihydroisoquinoline () vs. dihydroquinoline: Isoquinoline’s extended aromatic system could alter binding pocket interactions in enzyme targets .
Biological Activity: Compounds with sulfamoyl/sulfonamide linkages (e.g., ) are frequently associated with protease or kinase inhibition, suggesting the target compound may share similar mechanisms .
Research Findings and Trends
- Synthetic Routes : Many analogs (e.g., ) are synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI) or nucleophilic substitutions, emphasizing the importance of sulfonamide and benzamide bond formation .
- Spectroscopic Confirmation : IR and NMR data () validate tautomeric forms and substituent effects, critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.44 g/mol. The structure features a sulfonamide linkage, a 3,4-dihydroquinoline moiety, and a methoxy-substituted benzothiazole, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anti-inflammatory Effects
- Antioxidant Properties
- Enzyme Inhibition
Anti-inflammatory Effects
A study on related compounds within the same chemical class demonstrated that derivatives of benzamide exhibited significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain derivatives showed IC50 values comparable to the standard drug celecoxib, suggesting potential for similar efficacy in inflammation management .
Antioxidant Properties
The antioxidant capacity of sulfonamide derivatives has been evaluated using various assays. The presence of the quinoline structure is believed to enhance radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of carbonic anhydrases (CA), which are important in various physiological processes including respiration and acid-base balance. The inhibition profile suggests that this compound could be developed as a therapeutic agent targeting conditions like glaucoma and epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Targets : The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their function.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Antioxidant Mechanism : The quinoline moiety likely contributes to electron donation and radical scavenging.
Research Findings and Case Studies
A number of studies have investigated the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Benzamide Derivatives | COX-2 Inhibition | 0.04 - 0.07 μM | |
| Quinoline Derivatives | MERS-CoV Inhibition | 0.09 μM | |
| CA Inhibitors | Enzyme Inhibition | Varies |
These findings suggest that compounds with structural similarities to this compound may exhibit significant therapeutic potential across various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfonation and amide coupling. For example:
- Step 1 : React 3,4-dihydroquinoline with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl intermediate.
- Step 2 : Couple the sulfonyl intermediate with 4-methoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns and purity (e.g., aromatic protons in the quinoline and benzothiazole moieties) .
- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to measure absorbance at λmax.
- Critical Micelle Concentration (CMC) : For poor solubility, use surfactants like Tween-80 or cyclodextrins .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?
- Methodology :
- Target Selection : Prioritize enzymes/receptors structurally related to the compound’s moieties (e.g., kinase or protease families).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites. Validate with co-crystallized ligands (e.g., PDB ID 1XYZ) .
- Scoring Metrics : Analyze binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate Assay Conditions : Confirm compound stability under assay pH/temperature (e.g., LC-MS stability testing) .
- Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
- QSAR Refinement : Incorporate steric/electronic parameters (e.g., Hammett constants) to improve predictive models .
Q. How are reaction conditions optimized to improve yield and reduce byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Byproduct Analysis : Use LC-MS to identify impurities; adjust stoichiometry or quenching steps (e.g., rapid cooling to prevent side reactions) .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
